molecular formula C12H24IN3 B6640756 N'-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide

N'-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide

Cat. No.: B6640756
M. Wt: 337.24 g/mol
InChI Key: NCEIRDZWZUTJBU-UHFFFAOYSA-N
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Description

N’-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Properties

IUPAC Name

N'-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3.HI/c1-2-12(6-7-12)10-14-11(13)15-8-4-3-5-9-15;/h2-10H2,1H3,(H2,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEIRDZWZUTJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)CN=C(N)N2CCCCC2.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide involves multiple steps, including the formation of the piperidine ring through reactions such as Knoevenagel condensation, Michael addition, and Mannich reactions . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of piperidine derivatives often involves multicomponent reactions and the use of catalysts to enhance reaction efficiency and selectivity. The development of fast and cost-effective methods for the synthesis of substituted piperidines is a key focus in modern organic chemistry .

Chemical Reactions Analysis

Types of Reactions

N’-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are usually carried out under controlled temperatures and pressures to ensure optimal conditions for the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidinones, while reduction may produce piperidines with different substituents .

Scientific Research Applications

N’-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N’-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide include other piperidine derivatives such as:

Uniqueness

N’-[(1-ethylcyclopropyl)methyl]piperidine-1-carboximidamide;hydroiodide is unique due to its specific structure and the presence of the 1-ethylcyclopropyl group, which may confer distinct chemical and biological properties compared to other piperidine derivatives .

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